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Compound of Interest

Compound Name: Bisindolylmaleimide I

Cat. No.: B1684111 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the kinase selectivity profile of Bisindolylmaleimide
I (also known as GF109203X or Gö 6850). By presenting its activity against its primary targets

and known off-targets, alongside comparative data for other kinase inhibitors, this document

aims to assist researchers in the accurate interpretation of experimental results and the

selection of appropriate chemical probes.

Introduction to Bisindolylmaleimide I
Bisindolylmaleimide I is a potent, cell-permeable, and ATP-competitive inhibitor of Protein

Kinase C (PKC) isoforms.[1][2] It is widely used in cell signaling research to investigate the

roles of PKC. However, like many kinase inhibitors, it is not entirely specific. Understanding its

full kinase profile is crucial for validating its use as a selective tool and for anticipating potential

off-target effects that could influence experimental outcomes. This guide compares its inhibitory

activity against a panel of kinases with that of the non-selective inhibitor Staurosporine and the

related compound Bisindolylmaleimide IX.

Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a

measure of inhibitor potency, for Bisindolylmaleimide I and other reference compounds.

Lower IC50 values indicate higher potency.
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Table 1: Primary Targets of Bisindolylmaleimide I

This table details the inhibitory activity of Bisindolylmaleimide I against its primary targets, the

conventional Protein Kinase C (PKC) isoforms.

Kinase Target Bisindolylmaleimide I (IC50)

PKCα 20 nM[1][3][4]

PKCβI 17 nM[1][3][4]

PKCβII 16 nM[1][3][4]

PKCγ 20 nM[1][3][4]

Table 2: Comparative Kinase Selectivity Profile

This table compares the potency of Bisindolylmaleimide I with the broad-spectrum inhibitor

Staurosporine and the related inhibitor Bisindolylmaleimide IX against key on-target and off-

target kinases.

Kinase Target
Bisindolylmaleimid
e I (IC50)

Bisindolylmaleimid
e IX (IC50)

Staurosporine
(IC50)

PKCα 8-20 nM[1][5][6] 5 nM[6] ~5 nM[7]

PKCβI ~17-30 nM[1][6] 24 nM[6] ~7 nM[7]

Glycogen Synthase

Kinase 3β (GSK-3β)
170-360 nM[2][8] 2.8-6.8 nM[8][9] ~100 nM[7]

p90 Ribosomal S6

Kinase (p90RSK)
~50 nM[10] ~3 nM[10] Not Widely Reported

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Bisindolylmaleimide
I.
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Caption: Canonical PKC signaling pathway and the inhibitory action of Bisindolylmaleimide I.
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Caption: On-target (PKC) vs. off-target (GSK-3) inhibition by Bisindolylmaleimide I.

Experimental Protocols
Detailed methodologies are essential for reproducing and verifying kinase profiling data.

Protocol 1: In Vitro Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a kinase

substrate, providing a direct measure of enzyme activity.

Objective: To determine the IC50 value of Bisindolylmaleimide I for a specific kinase (e.g.,

PKCα).

Materials:

Purified recombinant kinase (e.g., PKCα)
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Kinase-specific substrate peptide (e.g., Myelin Basic Protein)

[γ-³²P]ATP (radiolabeled ATP)

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and

appropriate co-factors like CaCl₂ and lipids for PKC)

Bisindolylmaleimide I stock solution in DMSO

P81 phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter and fluid

Procedure:

Prepare Inhibitor Dilutions: Perform a serial dilution of Bisindolylmaleimide I in the kinase

reaction buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO-

only control.

Set Up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the

purified kinase, and the substrate peptide.

Add Inhibitor: Add a small volume of each inhibitor dilution (or DMSO control) to the

respective reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the

inhibitor to bind to the kinase.

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes),

ensuring the reaction stays within the linear range.

Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81

phosphocellulose paper. The phosphorylated substrate will bind to the paper.

Wash: Wash the P81 papers extensively in the wash buffer to remove unincorporated [γ-

³²P]ATP.
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Quantify: Measure the incorporated radioactivity on the dried P81 papers using a scintillation

counter.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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Caption: Workflow for a radiometric kinase inhibition assay.

Protocol 2: KINOMEscan™ Competitive Binding Assay (General Principle)

This high-throughput platform measures the ability of a compound to compete with an

immobilized ligand for binding to the kinase active site.

Objective: To profile the binding affinity of Bisindolylmaleimide I against a large panel of

kinases.

Principle: The assay consists of three main components: a kinase tagged with DNA, a ligand

immobilized on a solid support (beads), and the test compound (Bisindolylmaleimide I).[11] If

the test compound binds to the kinase's active site, it prevents the kinase from binding to the

immobilized ligand. The amount of kinase remaining bound to the solid support is then

quantified using qPCR on the DNA tag. A lower signal indicates stronger competition from the

test compound.

Procedure Outline:

Compound Preparation: Bisindolylmaleimide I is prepared at a specified concentration

(e.g., 10 µM for initial screening).

Assay Reaction: The test compound is incubated with a panel of DNA-tagged kinases and

the ligand-immobilized beads.

Affinity Capture: The beads are washed to remove any kinases that did not bind to the

immobilized ligand.

Quantification: The amount of bead-bound kinase is measured by qPCR.

Data Analysis: Results are typically reported as "percent of control," where a lower

percentage indicates stronger binding of the test compound. For potent hits, dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.
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Conclusion and Recommendations
The data confirms that Bisindolylmaleimide I is a potent inhibitor of conventional PKC

isoforms.[1][3][4] However, its selectivity profile reveals significant off-target activity, most

notably against GSK-3β and p90RSK, albeit at higher concentrations.[2][10]

For researchers, this has several implications:

Concentration is Key: To maintain selectivity for PKC, it is critical to use the lowest effective

concentration of Bisindolylmaleimide I, determined through careful dose-response

experiments in the specific system being studied.

Validate with Orthogonal Tools: When attributing a biological effect to PKC inhibition, it is

best practice to confirm the finding using a structurally different PKC inhibitor or a genetic

approach like siRNA-mediated knockdown of PKC isoforms.[12]

Consider Off-Targets: At concentrations above 100 nM, the inhibition of GSK-3 and other

kinases may contribute to the observed phenotype.[2][8] Comparing its effects with a more

potent GSK-3 inhibitor (like Bisindolylmaleimide IX) or a negative control (like

Bisindolylmaleimide V) can help dissect these effects.[6]

By carefully considering the complete kinase selectivity profile presented in this guide,

researchers can more effectively use Bisindolylmaleimide I as a tool to investigate cellular

signaling pathways and produce more reliable and accurately interpreted data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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